1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole

Description

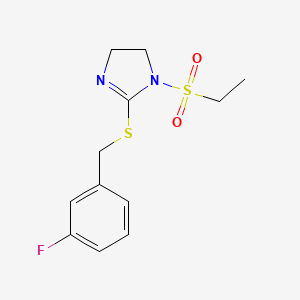

1-(Ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative characterized by an ethylsulfonyl group at position 1 and a 3-fluorobenzylthio moiety at position 2. The 4,5-dihydro-1H-imidazole core imparts partial saturation to the heterocyclic ring, influencing electronic and steric properties compared to fully aromatic imidazoles .

Properties

IUPAC Name |

1-ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-7-6-14-12(15)18-9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQOEWSKAPBHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677134 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylsulfonyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl Group Variations

- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (): Replacing the ethylsulfonyl group with a benzenesulfonyl moiety increases aromaticity and steric bulk. This structural variation may improve binding affinity to hydrophobic targets but reduce solubility .

- However, its larger size may limit membrane permeability compared to the ethylsulfonyl group .

Thioether Substituent Variations

2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole ():

The pentyloxy group increases lipophilicity but lacks the electron-withdrawing fluorine atom present in the target compound. This analogue exhibits moderate quorum sensing inhibition (IC50 = 56.38 µM), suggesting that fluorination at the benzyl position may fine-tune electronic effects for enhanced activity .2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole ():

Substitution with a furan ring introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 3-fluorobenzylthio group. Such differences highlight the role of substituents in modulating solubility and target engagement .

Key Observations :

- Fluorine substitution (as in the target compound and ethyl (4-fluorobenzoyl) acetate) correlates with improved bioactivity in quorum sensing inhibition, likely due to enhanced electronegativity and membrane penetration .

- The ethylsulfonyl group in the target compound may offer a balance between metabolic stability and steric hindrance compared to bulkier sulfonyl groups (e.g., benzenesulfonyl) .

Physicochemical Properties

- Lipophilicity : The 3-fluorobenzylthio group in the target compound increases logP compared to analogues with polar substituents (e.g., furan-2-yl) .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C12H14FNS2O2

- Molecular Weight : 273.37 g/mol

- IUPAC Name : 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole

This structure incorporates an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:

- Study Findings : A related imidazole compound was shown to exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 52 nM and 74 nM, respectively . The mechanism involved G2/M phase cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.

- Case Study : A study demonstrated that imidazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may also be significant. Compounds containing imidazole rings have been reported to modulate inflammatory pathways.

- Research Insight : In vitro studies have shown that certain imidazole derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential therapeutic role in inflammatory diseases .

The biological activity of this compound can be attributed to several key mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.

- Cytokine Modulation : By affecting signaling pathways, these compounds can alter cytokine production and impact inflammation.

- Apoptosis Induction : Many imidazole derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.